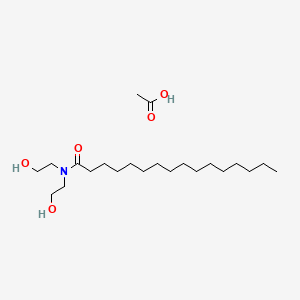

N,N-Bis(2-hydroxyethyl)palmitamide acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acétate de palmitamide de N,N-bis(2-hydroxyéthyl) : est un composé chimique de formule moléculaire C22H43NO4 et d'un poids moléculaire de 385.58112 g/mol . Il est connu pour ses propriétés uniques et ses applications dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de l'acétate de palmitamide de N,N-bis(2-hydroxyéthyl) implique généralement la réaction de l'acide palmitique avec la diéthanolamine, suivie d'une acétylation. Les conditions réactionnelles comprennent souvent :

Estérification : L'acide palmitique est mis en réaction avec la diéthanolamine en présence d'un catalyseur, tel que l'acide sulfurique, pour former le palmitamide de N,N-bis(2-hydroxyéthyl).

Méthodes de production industrielle

La production industrielle de l'acétate de palmitamide de N,N-bis(2-hydroxyéthyl) suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique :

Réacteurs en vrac : De grands réacteurs sont utilisés pour effectuer les réactions d'estérification et d'acétylation.

Purification : Le produit est purifié par distillation ou cristallisation pour atteindre les niveaux de pureté souhaités.

Analyse Des Réactions Chimiques

Types de réactions

L'acétate de palmitamide de N,N-bis(2-hydroxyéthyl) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent le convertir en amides ou en alcools plus simples.

Substitution : Il peut subir des réactions de substitution nucléophile, où le groupe acétate est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Hydrure de lithium et d'aluminium, borohydrure de sodium.

Réactifs de substitution : Halogénures, alcoolates.

Principaux produits formés

Produits d'oxydation : Oxydes et acides carboxyliques correspondants.

Produits de réduction : Amides et alcools plus simples.

Produits de substitution : Divers amides et esters substitués.

Applications De Recherche Scientifique

L'acétate de palmitamide de N,N-bis(2-hydroxyéthyl) a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et en catalyse.

Biologie : Étudié pour son rôle potentiel dans la signalisation cellulaire et les interactions membranaires.

Médecine : Investigé pour ses propriétés thérapeutiques, y compris les effets anti-inflammatoires et analgésiques.

Industrie : Utilisé dans la formulation de cosmétiques, de lubrifiants et de tensioactifs.

Mécanisme d'action

Le mécanisme d'action de l'acétate de palmitamide de N,N-bis(2-hydroxyéthyl) implique :

Cibles moléculaires : Il interagit avec des récepteurs et des enzymes spécifiques dans les systèmes biologiques.

Voies impliquées : Le composé module les voies de signalisation liées à l'inflammation, à la douleur et au métabolisme cellulaire.

Mécanisme D'action

The mechanism of action of N,N-Bis(2-hydroxyethyl)palmitamide acetate involves:

Molecular Targets: It interacts with specific receptors and enzymes in biological systems.

Pathways Involved: The compound modulates signaling pathways related to inflammation, pain, and cellular metabolism.

Comparaison Avec Des Composés Similaires

Composés similaires

N,N-Bis(2-hydroxyéthyl)dodécanamide : Structure similaire mais avec une chaîne carbonée plus courte.

N,N-Bis(2-hydroxyéthyl)stéaramide : Structure similaire mais avec une chaîne carbonée plus longue.

Unicité

L'acétate de palmitamide de N,N-bis(2-hydroxyéthyl) est unique en raison de sa longueur de chaîne carbonée spécifique et de ses groupes fonctionnels, qui confèrent des propriétés physiques et chimiques distinctes. Ces propriétés le rendent particulièrement adapté à des applications dans divers domaines, notamment son rôle de tensioactif et ses effets thérapeutiques potentiels .

Activité Biologique

N,N-Bis(2-hydroxyethyl)palmitamide acetate, a derivative of palmitoylethanolamide (PEA), has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, analgesic, and neuroprotective effects. This compound belongs to the class of N-acylethanolamines, which are known for their role in modulating various physiological processes.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes two hydroxyethyl groups attached to a palmitamide backbone. This configuration enhances its solubility and biological activity compared to other fatty acid amides.

The biological activity of this compound can be attributed to several mechanisms:

- PPAR-α Activation : It primarily exerts its effects through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α), which plays a crucial role in regulating inflammation and metabolism .

- TRPV1 Modulation : The compound also interacts with transient receptor potential vanilloid 1 (TRPV1) receptors, contributing to its analgesic properties by modulating pain pathways .

- Cannabinoid Receptors : There is evidence suggesting that it may influence cannabinoid receptors, particularly CB2, which are involved in immune response regulation and inflammation .

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. Studies indicate that it can inhibit mast cell degranulation and reduce the release of pro-inflammatory cytokines. This action is particularly relevant in conditions such as autoimmune diseases and chronic inflammatory disorders .

Analgesic Properties

The compound's ability to modulate pain pathways through TRPV1 activation suggests its potential as an analgesic agent. Clinical trials have shown promising results in reducing pain associated with conditions like irritable bowel syndrome (IBS), where it decreased abdominal pain intensity and frequency compared to placebo .

Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects by reducing neuroinflammation and promoting neuronal survival. This is particularly relevant in neurodegenerative diseases where inflammation plays a critical role .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

| Study | Year | Findings |

|---|---|---|

| Di Nardo et al. | 2024 | Demonstrated efficacy in pediatric IBS, significantly increasing complete remission rates. |

| Couch et al. | 2019 | Showed that PEA reduced inflammation-induced hyperpermeability in the human gut. |

| Cremon et al. | 2017 | Highlighted the analgesic properties of dietary supplementation with PEA in IBS patients. |

These findings underscore the compound's multifaceted role in managing inflammation and pain.

Propriétés

Numéro CAS |

94094-32-3 |

|---|---|

Formule moléculaire |

C20H41NO3.C2H4O2 C22H45NO5 |

Poids moléculaire |

403.6 g/mol |

Nom IUPAC |

acetic acid;N,N-bis(2-hydroxyethyl)hexadecanamide |

InChI |

InChI=1S/C20H41NO3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)21(16-18-22)17-19-23;1-2(3)4/h22-23H,2-19H2,1H3;1H3,(H,3,4) |

Clé InChI |

NGVPIYGHTGSDBC-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)N(CCO)CCO.CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.